PD 119819
Overview
Description
PD-119819 is a highly selective benzopyran-4-one brain dopamine autoreceptor agonist. It is a heterocyclic piperazine that inhibits spontaneous locomotor activity and brain dopamine synthesis
Preparation Methods
The synthesis of PD-119819 involves the formation of a benzopyran-4-one structure with a piperazine moiety. The synthetic route typically includes the following steps:
Formation of the benzopyran-4-one core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperazine group: The piperazine moiety is introduced through nucleophilic substitution reactions.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods
Chemical Reactions Analysis
PD-119819 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzopyran-4-one core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the aromatic ring or the piperazine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PD-119819 has several scientific research applications:
Neuroscience: It is used to study dopamine-related pathways and their role in neurological disorders.
Pharmacology: The compound is investigated for its potential as a therapeutic agent for conditions like schizophrenia and Parkinson’s disease.
Toxicology: Studies have been conducted to assess the renal and hepatic toxicity of PD-119819 in animal models
Biochemistry: Researchers use PD-119819 to explore the biochemical mechanisms of dopamine autoreceptors and their regulation
Mechanism of Action
PD-119819 exerts its effects by selectively binding to dopamine autoreceptors in the brain. This binding inhibits the synthesis and release of dopamine, leading to reduced locomotor activity and other behavioral changes . The molecular targets include dopamine receptors, and the pathways involved are primarily related to dopamine signaling and regulation.
Comparison with Similar Compounds
PD-119819 is unique due to its high selectivity for dopamine autoreceptors. Similar compounds include:
PD-128907: Another dopamine autoreceptor agonist with a different chemical structure.
Quinpirole: A well-known dopamine receptor agonist used in various research studies.
Apomorphine: A non-selective dopamine agonist with broader applications in research and therapy
PD-119819 stands out for its specificity and potency in targeting dopamine autoreceptors, making it a valuable tool in neuroscience research.
Properties
IUPAC Name |
7-[3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]chromen-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3.2ClH/c25-19-7-15-27-20-16-17(5-6-18(19)20)26-14-3-9-23-10-12-24(13-11-23)21-4-1-2-8-22-21;;/h1-2,4-8,15-16H,3,9-14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSMSXQRZMHQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)C(=O)C=CO3)C4=CC=CC=N4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909407 | |
Record name | 7-{3-[4-(Pyridin-2-yl)piperazin-1-yl]propoxy}-4H-1-benzopyran-4-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105277-43-8 | |
Record name | PD 119819 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105277438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-{3-[4-(Pyridin-2-yl)piperazin-1-yl]propoxy}-4H-1-benzopyran-4-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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